2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the ethoxy and nitro groups, and the final coupling with benzoic acid. Common synthetic routes may involve:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Ethoxy and Nitro Groups: These groups can be introduced via electrophilic aromatic substitution reactions using ethyl iodide and nitric acid, respectively.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a thiol-based coupling reagent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).
Major Products
Oxidation: Amino derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Cellular Receptors: Altering signal transduction pathways.
Modifying Gene Expression: Influencing transcriptional and translational processes.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-Methoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
2-((1-(4-Ethoxy-2-aminophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7S/c1-2-28-11-7-8-13(14(9-11)21(26)27)20-17(22)10-16(18(20)23)29-15-6-4-3-5-12(15)19(24)25/h3-9,16H,2,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHZBMUHVBHBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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